molecular formula C10H8F4N2O4 B14347322 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate CAS No. 90687-70-0

2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate

Cat. No.: B14347322
CAS No.: 90687-70-0
M. Wt: 296.17 g/mol
InChI Key: VWKFXFBQLQMWAZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a tetrafluoropropyl group attached to a carbamate moiety, which is further connected to a nitrophenyl group. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules. The tetrafluoropropyl group imparts unique electronic properties, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.

    2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, differing in reactivity and applications.

    2,2,3,3-Tetrafluoropropyl acetate: Features an acetate group, used in different industrial applications.

Uniqueness

2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is unique due to its combination of a tetrafluoropropyl group and a nitrophenyl carbamate moiety

Properties

CAS No.

90687-70-0

Molecular Formula

C10H8F4N2O4

Molecular Weight

296.17 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C10H8F4N2O4/c11-8(12)10(13,14)5-20-9(17)15-6-2-1-3-7(4-6)16(18)19/h1-4,8H,5H2,(H,15,17)

InChI Key

VWKFXFBQLQMWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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